molecular formula C14H16F3NO3 B2949560 N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide CAS No. 2094684-86-1

N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide

Cat. No.: B2949560
CAS No.: 2094684-86-1
M. Wt: 303.281
InChI Key: ZRFKRYHXYGFNHN-UHFFFAOYSA-N
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Description

N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide is a compound that has attracted significant interest due to its unique chemical structure and potential applications across various fields. This compound features a trifluoromethylphenoxy group, which is known to impart unique physicochemical properties such as increased lipophilicity and metabolic stability, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide can be approached through several synthetic pathways. One common method involves the reaction of 2-(trifluoromethyl)phenol with epichlorohydrin under basic conditions to form 2-(trifluoromethyl)phenoxy-3-chloropropanol. This intermediate can then be reacted with N-methylpropargylamine to yield the target compound through nucleophilic substitution.

Industrial production methods: For industrial production, the synthesis process needs to be optimized for scalability, efficiency, and cost-effectiveness. Continuous flow chemistry and the use of greener solvents and reagents may be employed to minimize waste and energy consumption while maintaining high yields.

Chemical Reactions Analysis

Types of reactions it undergoes: N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions

  • Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Typically involves nucleophiles such as alkoxides or amines.

Major products formed from these reactions

  • Oxidation products: May include carboxylic acids or ketones, depending on the specific reaction conditions.

  • Reduction products: Generally result in alcohols or alkanes.

  • Substitution products: Can yield various derivatives with altered functional groups.

Scientific Research Applications

N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide finds applications in several fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential role in modulating biological pathways and interactions.

  • Medicine: Explored for its therapeutic potential in the treatment of various diseases, including its role as a lead compound in drug development.

  • Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide is largely dependent on its interaction with specific molecular targets. Its trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, potentially influencing pathways related to its biological activity. Detailed studies on its molecular targets and pathways can provide further insights into its mechanism of action.

Comparison with Similar Compounds

Comparison with other similar compounds: Compared to other compounds with similar structures, N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide stands out due to its trifluoromethylphenoxy group, which confers unique properties such as enhanced metabolic stability and increased lipophilicity.

List of similar compounds

  • 2-(trifluoromethyl)phenol

  • N-methylpropargylamine

  • Epichlorohydrin derivatives

Conclusion

This compound is a compound with significant potential across various fields, from chemistry and biology to medicine and industry. Its unique chemical structure and properties make it an attractive target for further research and development. By understanding its synthesis, reactivity, applications, and mechanism of action, scientists can better harness its potential for a wide range of applications.

Properties

IUPAC Name

N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c1-3-13(20)18(2)8-10(19)9-21-12-7-5-4-6-11(12)14(15,16)17/h3-7,10,19H,1,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFKRYHXYGFNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC=C1C(F)(F)F)O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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